6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
This compound is a pyrazolo[4,3-d]pyrimidin-7-one derivative characterized by a fused bicyclic core. Key structural features include:
- Position 5: A (2-chlorobenzyl)thio substituent, introducing sulfur-based reactivity and halogen-mediated lipophilicity .
- Position 1: An ethyl group, enhancing steric bulk and modulating solubility.
- Position 3: A methyl group, optimizing steric and electronic interactions.
Molecular Formula: C23H21ClN4O3S Molecular Weight: 469.0 g/mol CAS No.: 1359435-14-5 . Physical properties (e.g., melting point, solubility) remain uncharacterized in available literature.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3S/c1-3-28-21-20(14(2)26-28)25-23(32-12-16-6-4-5-7-17(16)24)27(22(21)29)11-15-8-9-18-19(10-15)31-13-30-18/h4-10H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMSYXUBCJZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antiviral and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O2S, with a molecular weight of approximately 373.89 g/mol. The structure features a pyrazolo-pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a chlorobenzylthio group.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against various viruses. A review noted that certain pyrazole derivatives exhibited high inhibitory effects against herpes simplex virus (HSV) and bovine viral diarrhea virus (BVDV), showing that modifications in the structure can enhance antiviral efficacy .
| Compound | Virus Target | IC50 (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| 3ad | HSV | 50 | 600 |
| 3b | BVDV | <10 | >1000 |
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Research indicates that pyrazolo[4,3-d]pyrimidines can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival. For example, studies on related compounds have shown promising results against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | MCF-7 | 27.3 |
| 69c | HCT-116 | 6.2 |
The biological activity of this compound likely stems from its ability to interact with various molecular targets within the cell. Pyrazolo[4,3-d]pyrimidines are known to inhibit protein kinases, which play crucial roles in signaling pathways associated with cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
Case Studies
Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral activity of several pyrazolo derivatives, it was found that modifications to the side chains significantly influenced their efficacy against HSV. The compound demonstrated a substantial reduction in viral replication at concentrations that were not cytotoxic to host cells.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on various cancer cell lines to evaluate the anticancer potential of pyrazolo derivatives. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with analogous pyrazolo-pyrimidinone and related heterocyclic derivatives is provided below:
Table 1: Structural and Functional Comparison
Key Findings :
Thiazolo/thieno analogs (e.g., Compound 7, 11a) exhibit reduced planarity, which may limit membrane permeability .
Substituent Effects :
- Chlorobenzyl Position : The 2-chlorobenzyl group in the target compound vs. 3-chlorobenzyl in Analog 1 alters steric hindrance and dipole interactions, impacting target selectivity .
- Dioxolane vs. Methylbenzyl : The benzo[d][1,3]dioxolane group enhances metabolic stability compared to methylbenzyl substituents in Analog 2, as dioxolane rings resist oxidative degradation .
Synthetic Accessibility: Thiol-ether formation (e.g., 5-((2-chlorobenzyl)thio)) is a common synthetic step in pyrazolo-pyrimidinones, as seen in the target compound and Analog 2 . Thieno-pyrimidinones (e.g., Compound 7) require thiourea-mediated mercapto group installation, a less versatile approach .
Computational Insights :
- Tools like Mercury (for crystal packing analysis) and Tanimoto/Dice similarity metrics (for virtual screening) could elucidate structural similarities between the target compound and analogs, though specific data are unavailable .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can low yields in cyclization steps be addressed?
Methodological Answer: The synthesis of pyrazolo-pyrimidinone derivatives typically involves multi-step reactions, including cyclization and functionalization. For the target compound, a plausible route involves:
- Step 1: Condensation of a pyrazole-amine precursor with a thiouracil derivative under reflux in DMF/water, using Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling to introduce the 2-chlorobenzylthio group .
- Step 2: Alkylation with benzo[d][1,3]dioxol-5-ylmethyl bromide in the presence of K₂CO₃ to attach the dioxolane moiety . Troubleshooting Low Yields:
- Optimize solvent polarity (e.g., switch from DMF to THF) to enhance cyclization efficiency .
- Introduce microwave-assisted synthesis to reduce reaction time and improve yield .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, particularly the thioether and dioxolane moieties?
Methodological Answer:
- ¹H NMR: Identify the thioether (–S–CH₂–) proton signals at δ 3.8–4.2 ppm and the dioxolane methylene (–O–CH₂–O–) protons as a singlet near δ 5.9 ppm .
- IR Spectroscopy: Confirm the thioether (C–S stretch at ~650 cm⁻¹) and dioxolane (C–O–C asymmetric stretch at 1240–1260 cm⁻¹) .
- HRMS: Validate the molecular ion peak ([M+H]⁺) with an exact mass matching the molecular formula (e.g., ±2 ppm accuracy) .
Q. How can researchers design experiments to evaluate the anticonvulsant potential of this compound?
Methodological Answer:
- In Vivo Models: Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Administer the compound at 30–100 mg/kg orally, with phenytoin as a positive control .
- Data Collection: Monitor seizure latency, duration, and mortality rates. Perform histopathology to assess neurotoxicity .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Validation: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm ≥98% purity, as impurities >2% can skew activity results .
- Meta-Analysis: Compare data across studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent choice in cell-based assays) .
Q. How can computational chemistry predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability (%F >30%), blood-brain barrier permeability (BBB+ likely due to logP ~3.5), and CYP450 inhibition .
- Molecular Docking: Perform docking with AutoDock Vina against target enzymes (e.g., PDE5 or kinases) to prioritize synthetic analogs with higher binding affinity .
Q. What factors optimize selectivity against off-target enzymes in kinase inhibition studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
